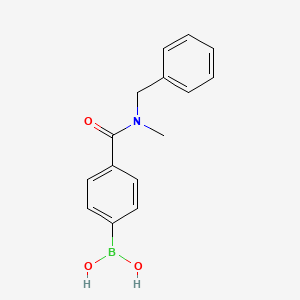
Acide (4-(benzyl(méthyl)carbamoyl)phényl)boronique
Vue d'ensemble
Description
(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C15H16BNO3 and its molecular weight is 269.11 g/mol. The purity is usually 95%.
The exact mass of the compound (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Ce composé est utilisé comme réactif dans le couplage de Suzuki–Miyaura, une réaction de formation de liaison carbone-carbone catalysée par des métaux de transition largement appliquée . Le succès de cette réaction provient de la combinaison de conditions réactionnelles exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organoboronique relativement stable, facilement préparé et généralement respectueux de l'environnement .
Synthèse de phénols substitués
Le composé est utilisé dans la synthèse de phénols substitués via l'hydroxylation ipso des acides arylboroniques dans l'éthanol . Cette méthode utilise la combinaison de peroxyde d'hydrogène aqueux comme oxydant et de H2O2/HBr comme réactif dans des conditions simples et pratiques .
Récepteur et capteur de glucides
La réactivité de ce composé constitue la base de son utilisation comme récepteur et capteur de glucides .
Agents antimicrobiens
Il est également utilisé dans le développement d'agents antimicrobiens .
Inhibiteurs enzymatiques
Ce composé est utilisé dans la création d'inhibiteurs enzymatiques .
Thérapie de capture neutronique pour le cancer
Il est utilisé dans la thérapie de capture neutronique pour le cancer .
Transport transmembranaire
Ce composé est utilisé dans des études relatives au transport transmembranaire .
Bioconjugaison et marquage des protéines et de la surface cellulaire
Il est utilisé dans la bioconjugaison et le marquage des protéines et de la surface cellulaire .
Analyse Biochimique
Biochemical Properties
(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site. This interaction inhibits the enzyme’s activity, making (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid a potent inhibitor. Additionally, this compound can interact with proteins that have exposed diol groups, forming reversible covalent bonds that can be used to study protein function and interactions .
Cellular Effects
The effects of (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, the inhibition of serine proteases can lead to altered cell signaling and gene expression. Furthermore, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid can affect cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid exerts its effects through the formation of covalent bonds with target biomolecules. The compound’s boronic acid group reacts with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for the study of dynamic biochemical processes. Additionally, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid can change over time. The compound’s stability is influenced by factors such as temperature and pH. Over extended periods, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid may degrade, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic changes .
Dosage Effects in Animal Models
The effects of (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect .
Metabolic Pathways
(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and energy production. Additionally, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid can interact with cofactors such as NADH and FADH2, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and can accumulate in specific tissues depending on its affinity for certain proteins. This distribution pattern can affect the compound’s overall activity and efficacy .
Subcellular Localization
The subcellular localization of (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and signaling pathways .
Propriétés
IUPAC Name |
[4-[benzyl(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(10-8-13)16(19)20/h2-10,19-20H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRWGAHHEXCVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657414 | |
| Record name | {4-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-49-5 | |
| Record name | {4-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[N-Benzyl-N-(methylaminocarbonyl)]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



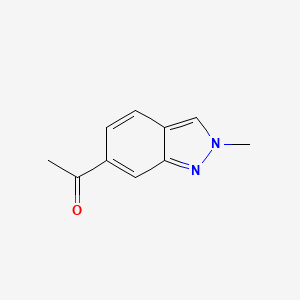
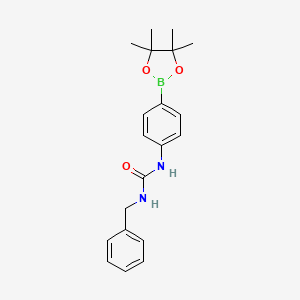


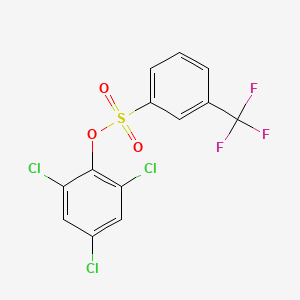
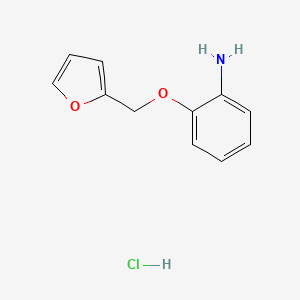
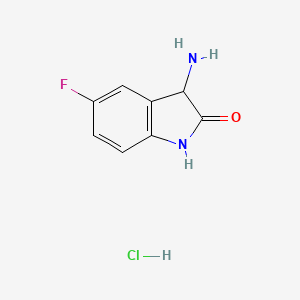
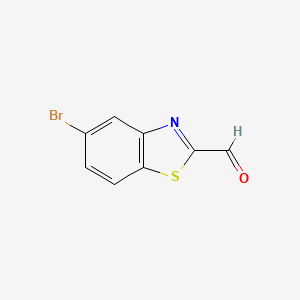
![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)

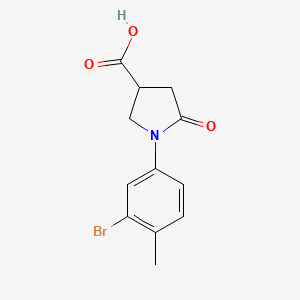

![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)
